Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry
Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry
An In-depth Technical Guide to 2-Bromo-5-(cyclobutylmethoxy)pyrazine for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth information on the physicochemical properties, synthesis, analysis, and potential applications of 2-Bromo-5-(cyclobutylmethoxy)pyrazine. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] As a nitrogen-containing six-membered heterocycle, its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules.[3][4] Pyrazine derivatives are found in numerous FDA-approved drugs, where they often serve as bioisosteres for other aromatic rings like benzene or pyridine, offering modulated metabolic stability and solubility.[3] The introduction of a bromine atom and an ether linkage, as in 2-Bromo-5-(cyclobutylmethoxy)pyrazine, provides key vectors for further chemical modification, making it a versatile building block in the synthesis of complex molecular architectures for drug discovery programs.[1]
Physicochemical Characterization
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 2-Bromo-5-(cyclobutylmethoxy)pyrazine are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁BrN₂O | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| IUPAC Name | 2-bromo-5-(cyclobutylmethoxy)pyrazine | IUPAC Nomenclature |
| CAS Number | Not Assigned | N/A |
| Physical Form | Expected to be a solid or semi-solid | Inferred from analogs[5][6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | Based on analogs[5][6] |
Proposed Synthesis Pathway
While a specific, published synthesis for 2-Bromo-5-(cyclobutylmethoxy)pyrazine is not available, a plausible and efficient synthetic route can be designed based on established methodologies for substituted pyrazines.[8][9][10] A common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine precursor.
Workflow for the Synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine
Caption: Proposed synthetic workflow for 2-Bromo-5-(cyclobutylmethoxy)pyrazine via SNAr.
Step-by-Step Protocol:
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Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.
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To this suspension, a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium cyclobutylmethoxide. The evolution of hydrogen gas is a key indicator of the reaction's progress.
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Nucleophilic Substitution: A solution of 2,5-dibromopyrazine (1.0 equivalent) in anhydrous THF is added to the freshly prepared alkoxide solution.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-5-(cyclobutylmethoxy)pyrazine.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.
Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of 2-Bromo-5-(cyclobutylmethoxy)pyrazine.
Detailed Analytical Protocols:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Rationale: To confirm the molecular weight of the product and assess its purity.
-
Protocol:
-
Prepare a dilute solution of the compound in methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer in positive ion mode.
-
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 243.0 and 245.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
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-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To provide unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Protocol:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR signals: Resonances corresponding to the pyrazine ring protons, the methylene protons of the methoxy group, and the protons of the cyclobutyl ring.
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Expected ¹³C NMR signals: Resonances for the carbon atoms of the pyrazine ring (with the carbon attached to bromine showing a characteristic shift), the methylene carbon of the methoxy group, and the carbons of the cyclobutyl ring.
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-
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: To determine the exact mass of the molecule, which confirms its elemental composition.
-
Protocol:
-
Analyze a sample using an HRMS instrument (e.g., TOF or Orbitrap).
-
The measured exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for C₉H₁₁BrN₂O.
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Applications in Drug Discovery and Chemical Biology
Substituted pyrazines are of significant interest in drug discovery due to their diverse biological activities.[1][4] The structural features of 2-Bromo-5-(cyclobutylmethoxy)pyrazine make it a valuable intermediate for the synthesis of novel therapeutic agents.
-
Scaffold for Kinase Inhibitors: The pyrazine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase proteins, a common feature in many kinase inhibitors.[3]
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Intermediate for Cross-Coupling Reactions: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore the chemical space around the pyrazine core.
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Probing Structure-Activity Relationships (SAR): The cyclobutylmethoxy group can be modified or replaced to probe its influence on the potency, selectivity, and pharmacokinetic properties of a lead compound. The cyclobutyl moiety itself can offer a favorable vector out of the binding pocket and improve metabolic stability compared to more linear alkyl chains.
Conclusion
2-Bromo-5-(cyclobutylmethoxy)pyrazine represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. This guide provides a foundational framework for its synthesis, characterization, and potential utilization. As with any chemical research, adherence to safety protocols and rigorous analytical validation are paramount for successful and reproducible outcomes.
References
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An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals. Retrieved from [Link]
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2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. (n.d.). PubChem. Retrieved from [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). Analytical Chemistry. Retrieved from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Molecules. Retrieved from [Link]
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Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Fragment to lead optimization of pyrazine-based inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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